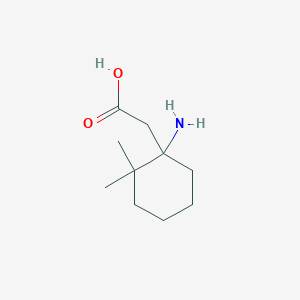![molecular formula C9H12N4S B13068455 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene-2-carbaldehyde and sodium azide.
Cycloaddition Reaction: The key step involves a Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions: Typical reagents include copper(I) catalysts for cycloaddition, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reactions are generally carried out under controlled temperatures and inert atmospheres to prevent side reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(5-ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-[(5-ethylthiophen-2-yl)methyl]piperazine: Another related compound with a piperazine ring instead of a triazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific triazole structure, which imparts unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H12N4S |
|---|---|
分子量 |
208.29 g/mol |
IUPAC名 |
1-[(5-ethylthiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-9(10)11-12-13/h3-4,6H,2,5,10H2,1H3 |
InChIキー |
NBJOMTNYDDWZDD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


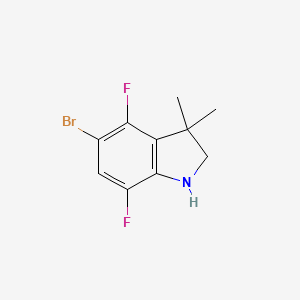
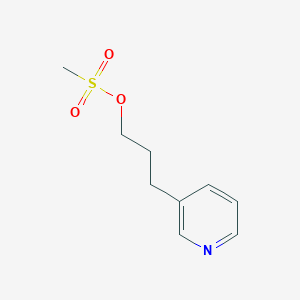
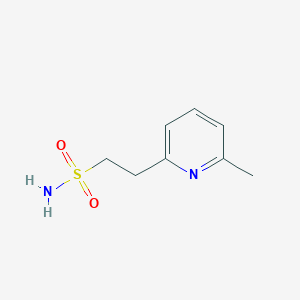
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
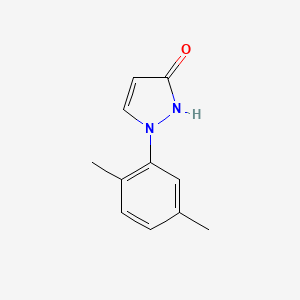
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
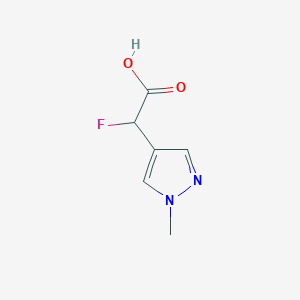

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
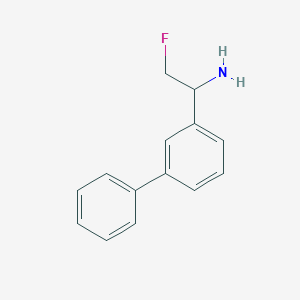
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
